molecular formula C16H22Cl2N2O2 B7857020 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride

7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride

Cat. No.: B7857020
M. Wt: 345.3 g/mol
InChI Key: XNHUDMBBGMYLPT-UHFFFAOYSA-N
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Description

7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride: is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride typically involves multiple steps, starting with the preparation of the chromone core. One common approach is the condensation of 7,8-dimethyl-2H-chromen-2-one with piperazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, involving larger reactors and more rigorous purification processes to ensure the quality and purity of the final product. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The chromone core can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to convert the chromone into its corresponding dihydrochromone.

  • Substitution: : The piperazine moiety can undergo substitution reactions with different electrophiles or nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Quinones and other oxidized derivatives.

  • Reduction: : Dihydrochromones.

  • Substitution: : Substituted piperazines or chromones.

Scientific Research Applications

7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride:

  • Medicinal Chemistry: : The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of viral infections and inflammation.

  • Biology: : It has been used as a tool compound in biological studies to understand cellular processes and signaling pathways.

  • Industry: : The compound's unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism by which 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The chromone core can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The piperazine moiety enhances the compound's ability to cross cell membranes and reach its targets.

Comparison with Similar Compounds

7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride: is similar to other chromone derivatives, such as 7-methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one and 7,8-dimethyl-4-(piperazin-1-yl)-2H-chromen-2-one . its unique structural features, such as the presence of the dimethyl groups and the dihydrochloride salt form, contribute to its distinct chemical and biological properties.

List of Similar Compounds

  • 7-methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one

  • 7,8-dimethyl-4-(piperazin-1-yl)-2H-chromen-2-one

  • 4-(piperazin-1-ylmethyl)-2H-chromen-2-one

Biological Activity

7,8-Dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one dihydrochloride (CAS Number: 1279219-15-6) is a synthetic organic compound belonging to the chromenone family, specifically known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.

The molecular formula of this compound is C16H22Cl2N2O2C_{16}H_{22}Cl_2N_2O_2, with a molecular weight of 345.3 g/mol. The compound features a chromenone structure that is modified with piperazine, which enhances its pharmacological properties.

PropertyValue
CAS Number1279219-15-6
Molecular FormulaC₁₆H₂₂Cl₂N₂O₂
Molecular Weight345.3 g/mol
StructureChemical Structure

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The piperazine moiety enhances binding affinity to various receptors and enzymes, modulating their activity. The chromenone part may influence cellular pathways, impacting processes such as apoptosis and cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and others. For instance, compounds similar to this chromenone have demonstrated IC50 values ranging from 1.74 to 15.54 μM against various cancer cell lines, suggesting potent cytotoxic effects .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies have indicated that derivatives of chromenones possess notable antibacterial and antifungal effects, which could be leveraged in developing new antimicrobial agents .

Study on Antifilarial Activity

In a study investigating antifilarial properties, related compounds were shown to exhibit macrofilaricidal and microfilaricidal effects against Brugia malayi. These findings suggest that modifications in the chromenone structure can enhance efficacy against parasitic infections .

In Silico Studies

Molecular docking studies have revealed that this compound has favorable binding affinities towards various targets, including VEGFR-2, which is crucial for angiogenesis in tumors. The binding energies observed were comparable to established inhibitors like pazopanib, indicating potential as a therapeutic agent in cancer treatment .

Research Findings Summary

Activity TypeObserved EffectsReference
AnticancerIC50 values between 1.74 - 15.54 μM
AntimicrobialEffective against bacteria and fungi
AntifilarialMacro and microfilaricidal activity
In Silico BindingStrong affinity for VEGFR-2

Properties

IUPAC Name

7,8-dimethyl-4-(piperazin-1-ylmethyl)chromen-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.2ClH/c1-11-3-4-14-13(10-18-7-5-17-6-8-18)9-15(19)20-16(14)12(11)2;;/h3-4,9,17H,5-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHUDMBBGMYLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCNCC3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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